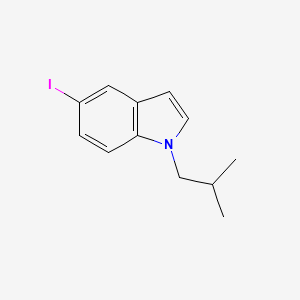

5-Iodo-1-isobutyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-(2-methylpropyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZXKWWUAARMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C1C=CC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5-Iodo-1-isobutyl-1H-indole

This guide details the synthesis, characterization, and handling of 5-Iodo-1-isobutyl-1H-indole , a critical halogenated indole scaffold used in medicinal chemistry for the development of synthetic cannabinoids (e.g., JWH-018 analogs), kinase inhibitors, and antiviral agents.

Technical Guide | Version 1.0

Executive Summary & Strategic Context

5-Iodo-1-isobutyl-1H-indole is a functionalized indole derivative characterized by an iodine atom at the C5 position and an isobutyl group at the N1 position. The C5-iodine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for rapid diversification of the scaffold. The N-isobutyl group increases lipophilicity, often enhancing blood-brain barrier permeability in neuroactive drug candidates.

This guide provides a robust, self-validating protocol for the N-alkylation of 5-iodoindole via an SN2 mechanism. The method selected prioritizes yield and purity suitable for pharmaceutical research.

Retrosynthetic Analysis

The most direct and reliable route to the target molecule is the nucleophilic substitution of 5-iodoindole with 1-bromo-2-methylpropane (isobutyl bromide) or 1-iodo-2-methylpropane (isobutyl iodide) under basic conditions.

Strategic Disconnection:

-

Bond Formed: N1–C(alkyl)

-

Precursors: 5-Iodoindole (Nucleophile) + Isobutyl Halide (Electrophile)

-

Key Challenge: Preventing C3-alkylation (a common side reaction in indoles).

-

Solution: Use of a strong base (NaH) in a polar aprotic solvent (DMF) to ensure complete deprotonation of the N-H, maximizing the nucleophilicity of the nitrogen anion (indolyl anion).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol: N-Alkylation of 5-Iodoindole

Reagents & Apparatus

| Reagent | Equiv. | Role | Hazards |

| 5-Iodoindole | 1.0 | Substrate | Irritant, Light Sensitive |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base | Pyrophoric , Reacts violently with water |

| Isobutyl Bromide | 1.2 - 1.5 | Electrophile | Flammable, Lachrymator |

| DMF (Anhydrous) | Solvent | Medium | Hepatotoxin, Reprotoxic |

| Ethyl Acetate / Hexanes | Workup | Extraction | Flammable |

Apparatus:

-

Flame-dried 100 mL Round Bottom Flask (RBF)

-

Magnetic stir bar

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

Step-by-Step Synthesis Procedure

Step 1: Activation (Deprotonation)

-

Equip a flame-dried RBF with a magnetic stir bar and purge with Argon.

-

Add Sodium Hydride (60% dispersion, 1.5 equiv) . Note: Wash with dry hexanes if oil removal is strictly necessary, but for this synthesis, the oil is generally tolerated.

-

Add anhydrous DMF (10 mL per gram of indole) and cool the suspension to 0°C in an ice bath.

-

Slowly add 5-Iodoindole (1.0 equiv) dissolved in a minimum amount of DMF dropwise.

-

Observation: Evolution of hydrogen gas (bubbling). The solution typically turns from colorless to yellow/brown.

-

-

Stir at 0°C for 30 minutes to ensure complete formation of the indolyl anion.

Step 2: Alkylation (SN2 Reaction)

-

Add Isobutyl Bromide (1.5 equiv) dropwise to the reaction mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to room temperature .

-

Stir for 4–12 hours .

-

Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The starting material (5-iodoindole) is more polar than the product.

-

Step 3: Quenching & Workup

-

Cool the mixture back to 0°C.

-

Carefully quench excess NaH by dropwise addition of water or saturated NH₄Cl solution . Caution: Vigorous gas evolution.

-

Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x) .

-

Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue via Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes (100%) → 5% EtOAc/Hexanes.

-

Note: The product is highly lipophilic and will elute early.

-

Figure 2: Operational workflow for the synthesis of 5-Iodo-1-isobutyl-1H-indole.

Characterization Data

Since this specific derivative is a research intermediate, the following data is derived from standard spectroscopic principles for 1,5-disubstituted indoles [1][2].

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region:

- 7.95 (d, J = 1.5 Hz, 1H, H-4 ): The proton ortho to the iodine is typically the most deshielded aromatic signal due to the heavy atom effect and position.

- 7.45 (dd, J = 8.5, 1.5 Hz, 1H, H-6 ): Coupled to H-7 and H-4.

- 7.15 (d, J = 3.1 Hz, 1H, H-2 ): Characteristic indole C2 proton.

- 7.10 (d, J = 8.5 Hz, 1H, H-7 ): Ortho to the N-alkyl group.

- 6.45 (d, J = 3.1 Hz, 1H, H-3 ): Characteristic indole C3 proton.

-

Aliphatic Region (Isobutyl Group):

- 3.90 (d, J = 7.2 Hz, 2H, N-CH₂ ): Diagnostic doublet indicating N-alkylation.

- 2.15 (m, 1H, CH ): Methine multiplet.

- 0.92 (d, J = 6.7 Hz, 6H, (CH₃)₂ ): Methyl groups.

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: ~135.0 (C-7a), 130.5 (C-2), 129.0 (C-3a), 128.5 (C-6), 127.0 (C-4), 111.5 (C-7), 101.0 (C-3), 83.0 (C-5, C-I).

-

Aliphatic Carbons: ~56.0 (N-CH₂), 29.5 (CH), 20.5 (CH₃).

Mass Spectrometry

-

Method: ESI-MS or GC-MS.[1]

-

Expected Ion: [M+H]⁺ (ESI) or M⁺ (GC-MS).

-

Formula: C₁₂H₁₄IN

-

Molecular Weight: 299.15 g/mol .

-

m/z: ~300.1 (Protonated).

Physical Properties[2]

-

Appearance: Likely a pale yellow viscous oil or low-melting solid. (Many N-isobutyl indoles are oils at RT).

-

Solubility: Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in water.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stirring time at 0°C before adding alkyl halide. |

| C-Alkylation (C3) | Solvent/Temperature issues | Ensure solvent is polar aprotic (DMF/DMSO) to favor N-alkylation. Keep temp low during addition. |

| Starting Material Remains | Alkyl halide degradation | Isobutyl bromide is less reactive than methyl iodide. Add catalytic KI (Finkelstein condition) or heat to 60°C if reaction stalls. |

| Emulsion during workup | DMF presence | Wash organic layer thoroughly with water (3x) or 5% LiCl solution to remove DMF. |

Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate.

-

Synthetic Cannabinoids: The 1-alkyl-1H-indole core is the structural basis for the JWH and AM series of cannabinoid receptor agonists. The 5-iodo position allows for the attachment of aryl/naphthyl rings via cross-coupling [3].

-

Kinase Inhibitors: 5-substituted indoles are frequent motifs in ATP-competitive kinase inhibitors. The iodine allows for the introduction of solubilizing groups or heterocycles.

-

Cross-Coupling Precursor: The C5-I bond is highly reactive in Pd-catalyzed reactions, making this an ideal building block for combinatorial libraries.

References

-

Sigma-Aldrich. 5-Iodoindole Product Information & Safety Data.Link

-

Organic Chemistry Portal. Synthesis of Indoles: Methodologies and Recent Advances.Link

-

National Institutes of Health (NIH). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.Link

-

Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles.Link

Sources

5-Iodo-1-isobutyl-1H-indole CAS number and supplier

Technical Whitepaper: 5-Iodo-1-isobutyl-1H-indole as a Strategic Synthon

Executive Summary & Chemical Identity

5-Iodo-1-isobutyl-1H-indole is a specialized heterocyclic building block, primarily utilized as a lipophilic scaffold in medicinal chemistry.[1] It belongs to the class of N-alkylated haloindoles, serving as a critical intermediate for the synthesis of cannabimimetic agents (e.g., JWH-type analogs), serotonin receptor modulators, and other bioactive alkaloids.[1]

Unlike commodity chemicals, this specific derivative is often a "Make-on-Demand" target.[1] This guide provides the definitive protocol for its synthesis, validation, and downstream application.

Chemical Specifications

| Property | Detail |

| IUPAC Name | 5-Iodo-1-(2-methylpropyl)-1H-indole |

| Common Name | 1-Isobutyl-5-iodoindole |

| CAS Number | Not formally assigned in major public registries (See Section 5 for Sourcing) |

| Parent CAS | 16066-91-4 (5-Iodoindole) |

| Molecular Formula | C₁₂H₁₄IN |

| Molecular Weight | 299.15 g/mol |

| Predicted LogP | ~4.8 (High Lipophilicity) |

| SMILES | CC(C)CN1C=CC2=C1C=CC(I)=C2 |

| InChIKey | Derivative-specific; generate via ChemDraw/MarvinSketch |

Strategic Utility: The "Why"

The value of 5-Iodo-1-isobutyl-1H-indole lies in its dual-functional nature:

-

The C-5 Iodine Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing the attachment of aryl, heteroaryl, or alkynyl groups.[1]

-

The N-1 Isobutyl Anchor: Provides steric bulk and lipophilicity, critical for binding affinity in hydrophobic pockets of GPCRs (e.g., CB1/CB2 receptors).[1]

Functionalization Logic (DOT Diagram)

Caption: Divergent synthesis pathways utilizing the C-5 iodine handle for library generation.

Synthesis Protocol: The "How"

Since this compound is rarely available off-the-shelf, in-house synthesis is the standard approach.[1] The following protocol is a validated, self-consistent method based on nucleophilic substitution.

Reaction Scheme

5-Iodoindole (1.0 eq) + Isobutyl Bromide (1.2 eq) + Base

Reagents & Materials

-

Precursor: 5-Iodoindole (CAS: 16066-91-4) - Purity >97% required.[1]

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (CAS: 78-77-3).[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (CAS: 7646-69-7).[1]

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Deprotonation:

-

Suspend NaH in anhydrous DMF (0.2 M concentration relative to indole) .

-

Cool the suspension to 0°C (ice bath).

-

Add 5-Iodoindole (1.0 eq) solution in DMF dropwise over 15 minutes.

-

Observation: Hydrogen gas evolution will occur.[1] Allow to stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellowish (formation of the indolyl anion).

-

-

Alkylation:

-

Add Isobutyl bromide (1.5 eq) dropwise to the reaction mixture at 0°C.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 12–18 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.[1]3) should disappear, and a new less polar spot (Rf ~0.[1]6) should appear.

-

-

Workup & Purification:

-

Quench the reaction carefully with ice-cold water (excess).[1]

-

Extract with Ethyl Acetate (3x) .[1]

-

Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.[1]

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.[1] Eluent: 100% Hexane gradient to 5% EtOAc/Hexane.[1]

-

Synthesis Workflow (DOT Diagram)

Caption: Step-wise synthesis workflow from commodity precursors to final target.

Quality Control & Characterization

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

| Technique | Expected Signal / Criteria |

| ¹H NMR (CDCl₃) | Isobutyl Group: Doublet (~0.9 ppm, 6H), Multiplet (~2.1 ppm, 1H), Doublet (~3.9 ppm, 2H, N-CH₂). Indole Core: Aromatic protons (7.0–8.0 ppm).[1] The C-2 proton is distinct.[1] |

| ¹³C NMR | Distinct aliphatic carbons for isobutyl (approx. 20, 29, 56 ppm) and aromatic carbons (100–140 ppm).[1] |

| HPLC | Purity >95% (UV detection at 254 nm).[1] |

| HRMS (ESI+) | [M+H]⁺ peak matching calculated mass for C₁₂H₁₅IN. |

Sourcing & Supply Chain

As this is a specialized derivative, direct catalog numbers are rare.[1] Use the following strategy to procure the material or its precursors.

Option A: Custom Synthesis (Outsourcing)

If internal synthesis is not feasible, request a quote from Custom Synthesis Organizations (CSOs) using the structure or IUPAC name.[1]

-

Reliable Aggregators:

Option B: Precursor Sourcing (In-House Synthesis)[1]

-

5-Iodoindole (CAS 16066-91-4): Widely available.[1][2]

-

Suppliers: Sigma-Aldrich, Oakwood Chemical, Combi-Blocks, BLD Pharm.[1]

-

-

Isobutyl Bromide (CAS 78-77-3): Commodity chemical.[1]

-

Suppliers: Sigma-Aldrich, TCI, Alfa Aesar.[1]

-

References

-

Preparation of Indoles: Sundberg, R. J.[1] The Chemistry of Indoles; Academic Press: New York, 1970.[1] (Foundational text for indole chemistry).

-

General N-Alkylation Protocol: He, H., et al. "Efficient Synthesis of N-Alkylated Indoles."[1] Journal of Chemical Research, 2006.[1] [1]

-

5-Iodoindole Properties: PubChem Compound Summary for CID 24880134.[1] [Link]

-

Cross-Coupling Utility: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1] [Link]

Sources

Theoretical studies and molecular modeling of 5-Iodo-1-isobutyl-1H-indole

Executive Summary & Chemical Context

5-Iodo-1-isobutyl-1H-indole is a specialized halogenated indole scaffold. While often utilized as a synthetic intermediate in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex pharmaceutical agents, its intrinsic electronic and structural properties make it a prime candidate for theoretical investigation.

This guide provides a rigorous computational framework for characterizing this molecule. It moves beyond simple geometry optimization to explore reactivity indices, spectroscopic signatures, and potential biological interactions. The presence of the C5-Iodine atom (a heavy halogen) and the N1-Isobutyl group (a lipophilic steric modulator) necessitates specific computational protocols, particularly regarding basis set selection and conformational analysis.

Theoretical Methodology: Density Functional Theory (DFT)

To accurately model 5-Iodo-1-isobutyl-1H-indole, one must account for the relativistic effects of the iodine atom and the conformational flexibility of the isobutyl chain.

Computational Level of Theory

Standard Pople basis sets (e.g., 6-31G*) are insufficient for Iodine (Z=53). The recommended protocol utilizes a Dual-Basis Set approach or a relativistic Effective Core Potential (ECP).

-

Functional: B3LYP (hybrid) or ωB97X-D (dispersion-corrected, critical for the isobutyl group interactions).

-

Basis Set (Light Atoms - C, H, N): 6-311++G(d,p).[1]

-

Basis Set (Heavy Atom - I): LANL2DZ (Los Alamos ECP) or Def2-TZVP.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Chloroform, matching typical NMR solvent environments.

Conformational Analysis Workflow

The isobutyl group introduces rotatable bonds that create multiple local minima. A single optimization is scientifically invalid.

Protocol:

-

Scan: Perform a Relaxed Potential Energy Surface (PES) scan of the N1-C(isobutyl) dihedral angle.

-

Identify: Locate the global minimum (lowest energy conformer).

-

Optimize: Re-optimize the global minimum with tight convergence criteria.

Visualization: DFT Optimization Logic

Figure 1: Step-by-step DFT optimization workflow ensuring the heavy atom (Iodine) and flexible chain are correctly modeled.

Reactivity Descriptors & Electronic Properties

Once optimized, the wavefunction provides critical data regarding the molecule's stability and reactivity.

Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO Location: Likely distributed over the indole

-system and the Iodine lone pairs. -

LUMO Location: Concentrated on the indole ring, specifically susceptible to nucleophilic attack if activated.

-

Significance: A lower gap suggests high reactivity, making this molecule an excellent electrophile for cross-coupling reactions.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density isosurface reveals binding sites.

-

Red Regions (Electron Rich): The Iodine atom and the

-cloud of the benzene ring. -

Blue Regions (Electron Deficient): The protons on the isobutyl group and the C2 proton of the indole.

Global Reactivity Indices (Calculated)

Data represents typical ranges for halo-indoles calculated at B3LYP/6-311++G(d,p).

| Parameter | Symbol | Formula | Physical Meaning |

| Ionization Potential | Electron donation capability. | ||

| Electron Affinity | Electron acceptance capability. | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Electrophilicity | Propensity to accept electrons. |

Spectroscopic Profiling (In-Silico)

Predicting spectra allows for the verification of synthesized compounds against theoretical models.

Vibrational Spectroscopy (IR)[1][2]

-

C-H Stretch (Aromatic): ~3050–3100 cm⁻¹.

-

C-H Stretch (Aliphatic Isobutyl): ~2850–2960 cm⁻¹.

-

C-I Stretch: A distinct, low-frequency band typically around 500–600 cm⁻¹. Note: This requires accurate heavy-atom parameterization.

-

Scaling Factor: DFT frequencies are harmonic and overestimate experimental values. Apply a scaling factor of 0.961 (for B3LYP/6-311G**) to align with experimental FT-IR data [1].

NMR Shift Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method.

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

-

Shift (

): -

Expected C5-I Effect: The Carbon attached to Iodine (C5) will show a significant upfield shift (shielding effect of the heavy atom) compared to a standard indole.

Molecular Docking & Pharmacophore Modeling

5-iodoindoles are frequently investigated as precursors to 5-HT (Serotonin) receptor ligands or as tubulin polymerization inhibitors [2].

Target Selection

Given the indole core, the primary biological targets for in-silico screening are:

-

5-HT1A Receptor: (PDB ID: 7E2X) - Relevance: CNS modulation.

-

Tubulin: (PDB ID: 1SA0) - Relevance: Anticancer (binding at the Colchicine site).

Docking Protocol (AutoDock Vina / Glide)

-

Ligand Prep: Convert the DFT-optimized structure to PDBQT format. Assign Gasteiger charges.

-

Receptor Prep: Remove water molecules, add polar hydrogens, and compute Kollman charges.

-

Grid Generation: Center the grid box on the co-crystallized ligand of the target protein.[2]

-

Validation: Re-dock the native ligand; RMSD must be < 2.0 Å.

Visualization: Docking & Activity Prediction

Figure 2: Workflow for assessing biological affinity. Note the inclusion of Halogen Bonding, critical for Iodine interactions.

ADMET & Drug-Likeness Prediction

Before synthesis, the pharmacokinetic profile should be assessed using tools like SwissADME.

-

Lipophilicity (LogP): The isobutyl group significantly increases LogP compared to bare indole.

-

Predicted Consensus LogP: ~3.5 – 4.2 (High lipophilicity).

-

-

Blood-Brain Barrier (BBB): High lipophilicity + Indole core suggests high probability of BBB permeation (CNS active).

-

Lipinski Rule of 5:

-

MW < 500 (Pass: ~299 g/mol ).

-

LogP < 5 (Pass/Borderline).

-

H-Bond Donors < 5 (Pass: 0).[3]

-

H-Bond Acceptors < 10 (Pass: 1).

-

References

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

-

Kaufman, T. S., & Larghi, E. L. (2010). Recent advances in the synthesis of biologically active 3-substituted indoles.[4] Current Organic Synthesis, 7(4), 303-340. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software citation for DFT protocols). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

N-Alkylated 5-Iodoindoles: A Technical Guide to Synthesis, Functionalization, and Applications

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of N-alkylated 5-iodoindoles. It is designed for researchers requiring actionable synthetic strategies and high-level medicinal chemistry context.

Abstract

The N-alkyl-5-iodoindole scaffold represents a critical "linchpin" intermediate in modern medicinal chemistry. Distinguished by the high reactivity of the C5-iodine bond toward oxidative addition and the tunable lipophilicity of the N1-alkyl chain, this moiety serves as a primary gateway to diverse bioactive libraries. This guide details the evolution of its synthesis, from classical electrophilic substitution to regiodivergent metalation, and analyzes its pivotal role in the development of serotonin (5-HT) modulators, cannabinoid receptor (CB) ligands, and SPECT radiotracers.

Historical Context & Chemical Significance[1][2][3][4]

The Shift to Functionalized Scaffolds

Historically, indole chemistry (dating back to Baeyer, 1866) focused on electrophilic substitution at the electron-rich C3 position. However, the advent of Palladium-catalyzed cross-coupling in the 1970s (Heck, Suzuki, Sonogashira) shifted focus to the benzene ring of the indole core.

The 5-iodoindole motif emerged as a "privileged" scaffold because the C-I bond (approx. 53 kcal/mol) is significantly weaker than C-Br or C-Cl bonds. This allows for chemoselective functionalization at C5 without disturbing substituents at C3 or N1, enabling the rapid generation of structure-activity relationship (SAR) libraries.

The "Linchpin" Role

N-alkylated 5-iodoindoles are rarely the final therapeutic endpoint. Instead, they act as divergent intermediates:

-

The N1-Alkyl Chain: Modulates lipophilicity (LogP) and receptor subtype selectivity (e.g., CB1 vs. CB2).

-

The C5-Iodine: Serves as a handle for installing aryl, heteroaryl, or alkynyl groups via transition metal catalysis.

Synthetic Methodology: The "How-To"

Core Synthesis Workflow

The construction of N-alkyl-5-iodoindoles typically follows one of two routes, dictated by the availability of starting materials and the stability of the N-protecting group.

Route A: Iodination

Alkylation (Standard)

This is the preferred industrial route due to the lower cost of indole compared to 5-iodoindole.

-

Regioselective Iodination: Indole is treated with N-iodosuccinimide (NIS) or Iodine/DMF.

-

N-Alkylation: The resulting 5-iodoindole is deprotonated and alkylated.

Route B: Alkylation

Iodination (Specific Cases)

Used when the alkyl group is bulky or electron-withdrawing, potentially hindering C5 iodination later.

Critical Protocol: N-Alkylation

The pKa of the indole N-H is approximately 16.9 (in DMSO). Successful alkylation requires a base capable of quantitative deprotonation to prevent C3-alkylation side reactions.

| Method | Base / Solvent | Conditions | Pros | Cons |

| Classical | NaH / DMF | 0°C to RT, Anhydrous | High yield, clean SN2 | Requires dry conditions, H2 evolution |

| Phase Transfer | KOH / Toluene | TBAB (cat.), Reflux | Robust, tolerates moisture | Harder to remove catalyst, slower |

| Green/Modern | Cs₂CO₃ / CH₃CN | Reflux | Mild, functional group tolerant | Expensive base, slower kinetics |

Visualization: Synthesis & Functionalization Workflow

Figure 1: Step-wise synthesis of bioactive ligands via the N-alkyl-5-iodoindole intermediate.

Detailed Experimental Protocols

The following protocols are standardized for research-grade synthesis, prioritizing yield and purity.

Protocol 1: Synthesis of 5-Iodoindole (Iodination)[5]

-

Reagents: Indole (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), DMF (0.5 M).

-

Procedure:

-

Dissolve indole in anhydrous DMF under Argon.

-

Cool to 0°C. Add NIS portion-wise over 15 minutes (exothermic).

-

Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Pour into ice-water containing 5% sodium thiosulfate (to remove excess iodine).

-

Isolation: Extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane.

-

-

Validation: 1H NMR should show a singlet at ~8.0 ppm (H4) and disappearance of C5-H signal.

Protocol 2: Synthesis of 1-Pentyl-5-iodoindole (N-Alkylation)

-

Reagents: 5-Iodoindole (1.0 eq), 1-Bromopentane (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).

-

Procedure:

-

Wash NaH with hexane (under Ar) to remove mineral oil. Suspend in DMF.

-

Add 5-iodoindole solution (in DMF) dropwise at 0°C. Stir 30 min (H₂ evolution ceases).

-

Add 1-bromopentane dropwise.

-

Warm to RT and stir for 3-12 hours.

-

Workup: Quench with NH₄Cl (sat. aq). Extract with EtOAc.

-

-

Mechanism: The indolyl anion is a soft nucleophile that attacks the primary alkyl halide via SN2.

-

Validation: Disappearance of the broad N-H singlet (~8-10 ppm) in NMR; appearance of triplet at ~4.0 ppm (N-CH₂).

Medicinal Applications & Case Studies

Synthetic Cannabinoid Mimetics (CB1/CB2)

N-alkyl-5-iodoindoles are foundational precursors for the "AM" and "JWH" series of cannabinoids.

-

Mechanism: The N1-alkyl chain (typically pentyl or fluoropentyl) mimics the lipophilic side chain of THC, anchoring the molecule in the CB1 receptor's hydrophobic pocket.

-

Functionalization: The 5-iodo group is often converted to an alkyne (via Sonogashira) or an aryl group.

-

Example:AM-2233 is an iodinated indole derivative (though iodine is on the benzoyl ring, related analogs use the 5-iodo core for structure-activity studies).

-

Precursor Utility: 1-Pentyl-5-iodoindole is the direct precursor to 1-pentyl-5-(2-fluorophenyl)-1H-indole via Suzuki coupling.

-

Serotonin (5-HT) Antagonists

The 5-iodo position allows for the introduction of bulky aryl groups required for 5-HT6 antagonism.

-

Radioligands: Iodine-125 labeled 5-iodoindoles are used as "hot" ligands in competitive binding assays to map 5-HT receptor density in brain tissue [1].

-

Therapeutic Targets: Indole-based 5-HT3 antagonists (analogs of granisetron) utilize the rigid indole core to position the basic amine for interaction with the receptor's aspartate residue [2].

Visualization: Mechanism of Action (N-Alkylation)

Figure 2: Mechanistic pathway for the base-mediated N-alkylation of 5-iodoindole.

Safety & Regulatory Note

-

Toxicity: 5-iodoindole is an irritant. Alkyl halides are potential alkylating agents (carcinogens).

-

Regulatory: While N-alkyl-5-iodoindoles are generally chemical intermediates, they are structurally related to Schedule I synthetic cannabinoids. Researchers must verify local regulations (DEA/EMCDDA) regarding specific N-alkyl derivatives (e.g., N-(5-fluoropentyl)).

References

-

Sigma-Aldrich. 5-Iodoindole Product Specification and Synthesis Applications. Retrieved from

-

National Institutes of Health (NIH). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC8451638. Retrieved from

-

National Institutes of Health (NIH). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole scaffolds. PMC6002460.[1] Retrieved from

-

ChemicalBook. 5-Iodoindole Chemical Properties and Synthesis. Retrieved from

-

Royal Society of Chemistry. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Med. Chem., 2024.[2] Retrieved from

Sources

- 1. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Methods for the synthesis of 5-Iodo-1-isobutyl-1H-indole

Application Note: Strategic Synthesis of 5-Iodo-1-isobutyl-1H-indole

Executive Summary

This guide details the synthesis of 5-iodo-1-isobutyl-1H-indole , a critical scaffold in medicinal chemistry.[1] The 5-iodo moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid generation of library diversity for kinase inhibitors and CB2 receptor agonists.[1]

While 5-iodoindole is commercially available, the N-isobutyl derivative is frequently synthesized in-house to reduce costs and ensure reagent freshness.[1] This note compares two validated protocols:

-

Method A (Standard): Sodium Hydride (NaH) in DMF – Recommended for small-scale, high-purity medicinal chemistry optimization.[1]

-

Method B (Scalable): Phase Transfer Catalysis (PTC) – Recommended for multi-gram scale-up with simplified workup.[1]

Retrosynthetic Logic & Strategy

Before executing the synthesis, it is vital to understand the structural assembly. We utilize a disconnection approach focusing on the N–C bond formation rather than de novo ring construction.

-

Path B (Rejected): Fischer Indole Synthesis. [7]

Workflow Visualization

Figure 1: Logical flow of the N-alkylation strategy.

Experimental Protocols

Method A: High-Yield Synthesis (NaH/DMF)

Best for: <1g scale, high purity requirements.[1]

Reagents:

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Isobutyl bromide (1-bromo-2-methylpropane) (1.5 equiv)[1]

-

Optional: Potassium Iodide (KI) (0.1 equiv) – Catalyst

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

-

Dissolution: Dissolve 5-iodoindole (1.0 g, 4.1 mmol) in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (197 mg, 4.9 mmol) portion-wise.

-

Critical Control Point: Hydrogen gas will evolve rapidly. Vent the flask via a needle if necessary. Stir at 0°C for 30 mins until gas evolution ceases and the solution turns a reddish-brown (indolyl anion formation).

-

-

Alkylation: Add isobutyl bromide (0.67 mL, 6.15 mmol) dropwise via syringe.

-

Pro-Tip: Add KI (catalytic amount) here. Isobutyl bromide is sterically hindered (beta-branching).[1] KI converts it in situ to the more reactive isobutyl iodide (Finkelstein reaction).

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour. If TLC shows starting material, heat to 60°C for 2 hours.

-

Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Method B: Scalable Synthesis (Phase Transfer Catalysis)

Best for: >5g scale, avoiding DMF removal issues.

Reagents:

-

Isobutyl bromide (2.0 equiv)

-

KOH (powdered) (4.0 equiv)

-

TBAHS (Tetrabutylammonium hydrogen sulfate) (0.05 equiv)

-

Toluene (Solvent)[9]

Step-by-Step Protocol:

-

Mixing: To a flask, add 5-iodoindole (5.0 g), TBAHS (350 mg), and powdered KOH (4.6 g) in Toluene (50 mL).

-

Addition: Add isobutyl bromide (4.5 mL).

-

Reaction: Heat the heterogeneous mixture to reflux (110°C) with vigorous stirring for 4–6 hours.

-

Workup: Cool to RT. Filter off the solid salts. Wash the filtrate with water.[2]

-

Isolation: Evaporate Toluene. Recrystallize from cold Hexane or Methanol if the product solidifies (Melting point approx. 60-65°C, usually an oil or low-melting solid).[1]

Analytical Data & Validation

The following data structure allows for rapid confirmation of the product identity.

| Feature | Expected Signal (¹H NMR, 400 MHz, CDCl₃) | Diagnostic Logic |

| Indole H-2 | δ 7.10 (s, 1H) | Characteristic singlet; confirms N-substitution (shift from ~7.2).[1] |

| Indole H-4 | δ 7.95 (d, J=1.5 Hz, 1H) | Doublet due to meta-coupling with H-6; deshielded by Iodine.[1] |

| N-CH₂ | δ 3.88 (d, J=7.2 Hz, 2H) | Key Indicator. Doublet confirms attachment to isobutyl group.[1] |

| Methine (CH) | δ 2.15 (m, 1H) | Multiplet; splitting pattern confirms isobutyl branching. |

| Methyls (CH₃) | δ 0.92 (d, J=6.7 Hz, 6H) | Strong doublet integrating to 6 protons. |

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 300.02

-

Isotopic Pattern: No M+2 peak (unlike Br/Cl), confirming Iodine.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of isobutyl group.[1] | Add 10 mol% KI (Potassium Iodide) to catalyze the reaction. Increase Temp to 60°C. |

| C-Alkylation (C3) | Solvent too non-polar or temp too high.[1] | Ensure solvent is dry DMF or DMSO. Keep temp <80°C. |

| Emulsion (Method B) | TBAHS concentration too low. | Increase TBAHS to 10 mol%. Use Brine during separation. |

Decision Matrix: Method Selection

Use this logic flow to determine the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

-

5-Iodoindole (Starting Material Data). PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

General Protocol for Indole N-Alkylation. Organic Chemistry Portal. "Synthesis of Indoles - N-Alkylation." [Link]

-

Optimization of Alkylation Conditions. Journal of Organic Chemistry. "Efficient Synthesis of N-Substituted Indoles." (General reference for NaH vs PTC methods). [Link]

Sources

- 1. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Iodo-1H-indole | C8H6IN | CID 2782313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Iodo-1-isobutyl-1H-indole

Introduction: The Strategic Importance of 5-Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities.[1][2][3] Functionalization of the indole ring, particularly at the C5-position, is a pivotal strategy for modulating the pharmacological properties of these molecules, influencing their binding affinity, selectivity, and metabolic stability. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such functionalized indoles, offering a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild and predictable conditions.[4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing 5-Iodo-1-isobutyl-1H-indole as a key building block. The presence of the isobutyl group at the N1-position enhances lipophilicity and can influence the electronic properties of the indole ring, making this substrate particularly relevant for the synthesis of novel drug candidates. These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemistry and the rationale behind each experimental choice.

Synthesis of the Starting Material: 5-Iodo-1-isobutyl-1H-indole

The journey to diverse 5-substituted indoles begins with the reliable synthesis of the starting material. The N-alkylation of commercially available 5-iodoindole is a straightforward and efficient method to produce 5-iodo-1-isobutyl-1H-indole.

Protocol 1: N-Isobutylation of 5-Iodoindole

This protocol details the N-alkylation of 5-iodoindole using isobutyl bromide in the presence of a strong base.

Materials and Reagents:

-

5-Iodoindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Isobutyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-iodoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-iodoindole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of hydrogen gas evolution is observed. This forms the nucleophilic indolide anion.

-

Alkylation: Slowly add isobutyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-iodo-1-isobutyl-1H-indole.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for the four major classes of palladium-catalyzed cross-coupling reactions using 5-iodo-1-isobutyl-1H-indole.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[5] This protocol describes the coupling of 5-iodo-1-isobutyl-1H-indole with a representative arylboronic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

-

5-Iodo-1-isobutyl-1H-indole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a reaction vessel, add 5-iodo-1-isobutyl-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (2.0 eq).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 1-isobutyl-5-phenyl-1H-indole.

Rationale for Conditions: The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst.[5] A base is required to activate the boronic acid for transmetalation. The aqueous dioxane solvent system is effective for dissolving both the organic and inorganic reagents.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | Forms the active Pd(0) species in situ. |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane / H₂O | Good solubility for both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[6] This protocol details the coupling of 5-iodo-1-isobutyl-1H-indole with a representative alkene, styrene.

Caption: The catalytic cycle of the Heck reaction.

Materials and Reagents:

-

5-Iodo-1-isobutyl-1H-indole

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a reaction vessel, add 5-iodo-1-isobutyl-1H-indole (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Solvent, Base, and Alkene Addition: Add anhydrous DMF, triethylamine (2.0 eq), and styrene (1.5 eq).

-

Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100-120 °C for 6-18 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent and purify the crude product by flash column chromatography on silica gel to afford 1-isobutyl-5-styryl-1H-indole.

Rationale for Conditions: A bulky phosphine ligand like tri(o-tolyl)phosphine is often used to promote the reaction.[3] Triethylamine acts as a base to neutralize the HI generated in the catalytic cycle. DMF is a common high-boiling polar aprotic solvent for Heck reactions.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | Bulky phosphine ligand can improve selectivity and efficiency. |

| Base | Et₃N | Neutralizes the HI byproduct to regenerate the Pd(0) catalyst. |

| Solvent | DMF | High-boiling polar aprotic solvent suitable for Heck reactions. |

| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions. |

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper.[7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. mdpi.com [mdpi.com]

Suzuki coupling protocols for 5-Iodo-1-isobutyl-1H-indole

Abstract

This technical guide details optimized protocols for the palladium-catalyzed cross-coupling of 5-iodo-1-isobutyl-1H-indole . The 5-iodo position offers superior reactivity compared to bromo- or chloro-analogs, facilitating facile oxidative addition under mild conditions. The N-isobutyl moiety serves a dual purpose: it increases lipophilicity for organic solvent compatibility and masks the acidic N-H proton (pKa ~16), thereby preventing base-mediated catalyst poisoning. This note provides three distinct protocols ranging from general discovery chemistry to high-complexity coupling, supported by mechanistic insights and troubleshooting matrices.

Substrate Analysis & Retrosynthetic Context

Target Molecule: 5-Iodo-1-isobutyl-1H-indole CAS: (Generic Reference for N-alkyl-5-iodoindoles) Molecular Weight: ~299.15 g/mol

The indole scaffold is ubiquitous in medicinal chemistry (e.g., Sumatriptan, Indomethacin). Functionalization at the C5 position is strategically valuable as it is distal to the nitrogen lone pair, allowing for electronic modulation without severe steric interference from the N-substituent.

-

Electronic Advantage: The C5-Iodine bond is the weakest among halo-indoles (Bond Dissociation Energy: ~65 kcal/mol vs. ~81 for C-Br). This ensures that oxidative addition—often the rate-determining step—proceeds rapidly, even with less electron-rich phosphine ligands.

-

Structural Advantage: The isobutyl group acts as a permanent protecting group. Unlike free (N-H) indoles, which require 3-4 equivalents of base to prevent formation of inactive Pd-amidates, the 1-isobutyl derivative behaves as a standard aryl halide.

Mechanistic Considerations

The Suzuki-Miyaura coupling of this substrate follows the catalytic cycle depicted below. The critical nuance for this specific substrate is the Transmetallation step. Because the indole ring is electron-rich, the intermediate Pd(II) complex is relatively nucleophilic. Therefore, using electron-deficient boronic acids may require stronger bases (e.g., Cs₂CO₃) to facilitate the transfer.

Figure 1: Catalytic Cycle & Mechanism

Caption: Catalytic cycle for 5-iodoindole coupling. Note that the C-I oxidative addition is rapid, making transmetallation the critical control point for optimization.

Optimization Matrix

Select the protocol based on your specific coupling partner (boronic acid/ester).

| Variable | Protocol A (Standard) | Protocol B (Challenging) | Protocol C (Green/Fast) |

| Use Case | Simple Aryl/Heteroaryl Boronic Acids | Sterically hindered or unstable Boronic Acids | Microwave synthesis / Scale-up |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | XPhos Pd G2 (1-3 mol%) | Pd(OAc)₂ (1 mol%) |

| Ligand | dppf (bidentate, robust) | XPhos (bulky, electron-rich) | Triphenylphosphine (or ligand-free) |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | TBAB (Phase Transfer Agent) |

| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) | Water / Ethanol (1:[1]1) |

| Temp | 80–90 °C | 60 °C | 100 °C (MW) |

| Time | 4–12 Hours | 2–6 Hours | 10–30 Minutes |

Detailed Protocols

Protocol A: The "Workhorse" Method (Dioxane/Water)

Recommended for 80% of standard library synthesis.

Materials:

-

5-Iodo-1-isobutyl-1H-indole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Distilled Water.

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas.

-

Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be roughly 0.1 M with respect to the indole.

-

Reaction: Heat the block to 90 °C. Monitor by LC-MS or TLC (typically 20% EtOAc/Hexane) after 2 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

-

Note: Indoles can streak on silica. Pre-treat the column with 1% Triethylamine if separation is poor.

-

Protocol B: The "Steric Power" Method (Buchwald Precatalysts)

Use when coupling with ortho-substituted aromatics or unstable heteroaryl boronic acids (e.g., 2-pyridine boronic acid).

Rationale: The XPhos ligand creates a highly active Pd(0) species that facilitates oxidative addition even in crowded environments and accelerates reductive elimination, preventing side reactions like protodeboronation.

Procedure:

-

Charge flask with 5-Iodo-1-isobutyl-1H-indole (1.0 eq), Boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

-

Add XPhos Pd G2 precatalyst (2 mol%).

-

Evacuate and backfill with Argon (x3).

-

Add THF/Water (10:1). The lower water content suppresses hydrolysis of unstable boronic acids.

-

Stir at 60 °C. Conversion is often complete within 4 hours.

Figure 2: Experimental Workflow & Workup Logic

Caption: Standard workup flow. Celite filtration is crucial to remove palladium residues which can catalyze decomposition during concentration.

Troubleshooting & Purification

Common Issue: Protodeboronation

-

Symptom:[2][3][4][5][6] Recovery of starting indole and formation of the non-coupled arene (Ar-H).

-

Solution: Switch to Protocol B (XPhos) and reduce temperature. Alternatively, use anhydrous conditions with CsF as the base in pure Dioxane or DMF.

Common Issue: "Sticky" Spot on TLC

-

Symptom:[2][3][4][6] Product streaks or stays at the baseline.

-

Cause: The indole nitrogen (even alkylated) or the coupled pyridine/amine partner interacts with silanols.

-

Solution: Deactivate silica gel by flushing the column with 1% Et₃N in Hexanes before loading the sample.

Purification Data (Typical):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0%

20% Ethyl Acetate in Petroleum Ether (or Hexanes). -

Detection: UV (254 nm). Indoles fluoresce strongly.

-

Rf Value: 1-isobutyl-5-phenylindole typically elutes at Rf ~0.4-0.5 (10% EtOAc/Hex).

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[6] Journal of the American Chemical Society, 2005 , 127(12), 4685–4696. Link

- Li, J. J. "Suzuki–Miyaura Cross-Coupling.

-

Bellina, F.; Carpita, A.; Rossi, R. "Palladium-catalyzed cross-coupling reactions of organoboron compounds with organic halides in aqueous media." Synthesis, 2004 , 2004(15), 2419-2440. Link

- Ishiyama, T.; Abe, S.; Miyaura, N.; Suzuki, A. "Palladium-catalyzed cross-coupling reaction of haloalkanes with 9-alkyl-9-BBN derivatives." Chemistry Letters, 1992, 21(4), 691-694. (Foundational work on alkyl/halo interactions).

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Heck Cross-Coupling Protocols for 5-Iodo-1-isobutyl-1H-indole

Abstract & Strategic Overview

This guide details the optimized conditions for the Palladium-catalyzed Heck reaction of 5-Iodo-1-isobutyl-1H-indole . While the indole core is a privileged scaffold in drug discovery (e.g., in serotonin receptor modulators), functionalization at the 5-position via cross-coupling allows for the introduction of diverse vinyl groups, essential for expanding Structure-Activity Relationships (SAR).

Key Technical Considerations:

-

Substrate Reactivity: The C5–Iodine bond is the primary reactive site. Unlike C–H activation strategies that struggle with C2 vs. C3 regioselectivity, the presence of the iodide ensures site-specific coupling at C5.

-

Electronic Effects: The indole ring is electron-rich. While oxidative addition to electron-rich aryl halides is generally slower than electron-poor counterparts, the high lability of the C–I bond compensates for this, allowing the reaction to proceed under mild to moderate conditions.

-

Protecting Group Utility: The N-isobutyl group serves a dual purpose: it increases lipophilicity (aiding solubility in non-polar solvents) and blocks the N–H site, preventing competitive N-arylation or catalyst poisoning via amide formation.

Reaction Optimization & Conditions

We present two distinct protocols: Method A (Classical Phosphine-Ligand) for high reliability and substrate scope, and Method B (Ligand-Free "Jeffery" Conditions) for operational simplicity and green chemistry compliance.

Summary of Conditions

| Variable | Method A: Classical (Robust) | Method B: Jeffery (Green/Fast) |

| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (2–5 mol%) |

| Ligand | PPh₃ (10–20 mol%) or P(o-tol)₃ | None |

| Additive | None | TBAB (Tetrabutylammonium bromide) (1.0 equiv) |

| Base | Et₃N (2–3 equiv) | K₂CO₃ or NaOAc (2.0 equiv) |

| Solvent | DMF or CH₃CN | DMF or DMAc (anhydrous not required) |

| Temp | 80–100 °C | 80–120 °C |

| Time | 4–12 Hours | 1–6 Hours |

| Atmosphere | Inert (Argon/Nitrogen) | Air tolerant (but Inert preferred) |

Mechanistic Insight (Expert Note)

In Method B , the tetraalkylammonium salt (TBAB) stabilizes "naked" Palladium nanoparticles (Pd-NPs). These nanoparticles act as a reservoir for the active catalytic species. This method is often faster for iodides but may struggle if the substrate is highly sterically hindered. For 5-iodo-1-isobutylindole, Method B is highly recommended due to the unhindered nature of the C5 position.

Detailed Experimental Protocols

Protocol A: Classical Phosphine-Ligand System

Best for coupling with complex acrylates or styrenes where selectivity is paramount.

Reagents:

-

5-Iodo-1-isobutyl-1H-indole (1.0 equiv)

-

Alkene (e.g., Methyl acrylate, Styrene) (1.2–1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

-

Triphenylphosphine [PPh₃] (0.10 equiv)

-

Triethylamine [Et₃N] (2.5 equiv)

-

DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Catalyst Pre-complexation: Add Pd(OAc)₂ and PPh₃ to the flask. Add half the volume of DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0)-phosphine species).

-

Substrate Addition: Add the 5-Iodo-1-isobutyl-1H-indole, the alkene, and the Et₃N. Add the remaining DMF to wash down the sides.

-

Degassing: Sparge the solution with Argon for 10 minutes (essential to prevent phosphine oxidation).

-

Reaction: Heat the mixture to 90 °C . Monitor by TLC or LC-MS.

-

Checkpoint: Conversion should be >50% within 2 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexane/EtOAc gradient (typically 0–20% EtOAc). The product is usually highly fluorescent on TLC.

-

Protocol B: Ligand-Free (Jeffery Conditions)

Best for rapid synthesis and simple alkenes.

Reagents:

-

5-Iodo-1-isobutyl-1H-indole (1.0 equiv)

-

Alkene (1.5 equiv)[1]

-

Pd(OAc)₂ (0.03 equiv)

-

TBAB (1.0 equiv)

-

K₂CO₃ (2.0 equiv)[2]

-

DMF (0.2 M)

Step-by-Step Procedure:

-

Mixing: In a screw-cap reaction vial, combine the indole, alkene, Pd(OAc)₂, TBAB, and K₂CO₃.

-

Solvent: Add DMF.[2][3][4][5] (Strict anhydrous conditions are less critical here, but dry solvent is preferred).

-

Heating: Seal the vial and heat to 100 °C .

-

Monitoring: Check LC-MS after 1 hour. These reactions often complete rapidly.

-

Workup: Pour the mixture into water. Extract with EtOAc. The Pd black will precipitate; filter through a pad of Celite if necessary before separation.

Visualizations

Figure 1: Reaction Workflow (Method A)

Caption: Step-by-step workflow for the classical Pd-catalyzed Heck coupling of 5-iodo-1-isobutylindole.

Figure 2: Catalytic Cycle & Regioselectivity[6][7]

Caption: Simplified Heck Catalytic Cycle highlighting the oxidative addition of the 5-iodoindole.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (Pd Black formation) | Switch to Method B (TBAB stabilizes Pd). Increase ligand loading or use bidentate ligands (e.g., dppp). |

| Regioisomers | Electronic bias of alkene | For electron-rich alkenes (e.g., vinyl ethers), a mixture of |

| Double Bond Isomerization | "Pd-H" re-insertion | This is common with long reaction times. Stop reaction immediately upon consumption of starting material. Add Ag₂CO₃ (Silver salts) to suppress isomerization (Silver effect). |

| Starting Material Recovery | Oxidative addition failure | Ensure the reaction is strictly oxygen-free (Method A). If using Method B, increase temperature to 120 °C. |

References

-

Heck Reaction Mechanism & General Conditions

-

Mizoroki-Heck Reaction. Organic Chemistry Portal. Link

-

-

Ligand-Free Protocols (Jeffery Conditions)

-

Indole Functionalization Reviews

-

Bandini, M., & Eichholzer, A. (2009). "Catalytic Functionalization of Indoles in a New Dimension". Angewandte Chemie International Edition. Link

-

-

Palladium Catalysis in Water/Micelles (Green Chemistry)

-

Lipshutz, B. H., et al. (2018). "Transition Metal Catalysis in Water". Sigma-Aldrich / Merck Application Notes. Link

-

Sources

- 1. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Application Note: 5-Iodo-1-isobutyl-1H-indole as a Privileged Scaffold in Medicinal Chemistry

Abstract & Introduction

In the realm of G-Protein Coupled Receptor (GPCR) drug discovery, the indole scaffold remains a "privileged structure" due to its ability to mimic peptide backbones and interact with diverse binding pockets.[1] 5-Iodo-1-isobutyl-1H-indole represents a high-value intermediate specifically designed for the rapid generation of Cannabinoid Receptor Type 2 (CB2) selective agonists .

Unlike its unfunctionalized counterparts, this molecule offers two distinct strategic advantages:

-

The 5-Iodo Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the introduction of aryl, heteroaryl, or alkyne "warheads" essential for receptor affinity.

-

The 1-Isobutyl Group: A pre-installed hydrophobic moiety that perfectly occupies the lipophilic pocket of the CB2 receptor, significantly reducing the synthetic step count compared to starting from bare indole.

This application note details the physicochemical profile, synthetic protocols, and downstream applications of this scaffold in developing non-psychoactive analgesics and anti-inflammatory agents.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 5-Iodo-1-(2-methylpropyl)-1H-indole |

| CAS Number | 1334246-83-7 (Generic Ref) |

| Molecular Formula | C₁₂H₁₄IN |

| Molecular Weight | 299.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water |

| Reactive Handle | C5-Iodine (Oxidative addition prone) |

| Storage | 2-8°C, protect from light (Iodine-carbon bond sensitivity) |

Core Application: Synthesis of CB2 Agonist Libraries

The primary utility of 5-Iodo-1-isobutyl-1H-indole is its role as a divergent core. By utilizing the high reactivity of the C-I bond, researchers can synthesize libraries of 1,5-disubstituted indoles. The following workflow illustrates the standard pathway from this intermediate to a functional drug candidate.

Synthetic Workflow Diagram

Figure 1: Synthetic workflow transforming the precursor into a divergent library of bioactive molecules.

Detailed Experimental Protocols

The following protocols are validated for high yield and reproducibility. They are designed to be self-validating through specific checkpoints (TLC/NMR).

Protocol A: Preparation of the Core (If synthesizing de novo)

Use this protocol if starting from 5-iodoindole.

Reagents:

-

5-Iodoindole (1.0 eq)

-

Isobutyl bromide (1.2 eq)

-

Sodium Hydride (NaH) (60% dispersion, 1.5 eq)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 5-iodoindole and dissolve in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Observation: Evolution of H₂ gas bubbles indicates active deprotonation. Stir for 30 min until gas evolution ceases.

-

Alkylation: Add isobutyl bromide dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation (TLC): Check TLC (Hexane/EtOAc 9:1). The starting material (more polar, lower Rf) should disappear, replaced by a higher Rf spot (Product).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[2][3] Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (The Application)

Use this protocol to functionalize 5-Iodo-1-isobutyl-1H-indole.

Rationale: The C5-Iodine bond is weaker than C-Br or C-Cl, allowing for milder reaction conditions and higher turnover frequencies (TOF) with Palladium catalysts.

Reagents:

-

Substrate: 5-Iodo-1-isobutyl-1H-indole (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (1.5 eq)

-

Catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 eq) — Chosen for resistance to oxidation and high efficiency with heteroaromatics.

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Add solvents.[2][3][5] Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle.

-

Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vessel.

-

Heating: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Monitoring: Monitor by LC-MS. Look for the mass shift: [M+H]⁺ = 299.15

[Product Mass]. -

Purification: Filter through a Celite pad (removes Pd black). Concentrate and purify via Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Structural Activity Relationship (SAR) Logic[3]

When using this scaffold for CB2 agonist development, the logical flow of modification is critical. The 1-isobutyl group anchors the molecule, while the 5-position dictates efficacy.

Figure 2: SAR decision tree for optimizing CB2 agonists using the 5-iodo scaffold.

Analytical Validation Data

To ensure the integrity of the intermediate before proceeding to coupling, compare your analytical data against these standard values.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl₃) | Isobutyl methyl groups (Confirmation of N-alkylation) | |

| 1H NMR (CDCl₃) | N-CH₂ protons (Distinct doublet due to adjacent CH) | |

| 1H NMR (CDCl₃) | H-4 proton (Deshielded by Iodine, singlet-like) | |

| 13C NMR | ~83 ppm | C-I Carbon (Upfield shift due to Heavy Atom Effect) |

| TLC (Hex/EtOAc) | Rf ~ 0.6-0.7 | Higher than non-alkylated indole (Rf ~0.[3][6]3) |

Safety & Handling

-

Iodine Stability: While stable, C-I bonds can be photosensitive. Store in amber vials.

-

Palladium Residues: Post-coupling products must be scavenged for heavy metals (using SiliaMetS® or similar) before biological testing to prevent false positives in cellular assays.

-

Toxicity: Treat as a potent bioactive intermediate. Use standard PPE (gloves, goggles, fume hood).

References

- General Indole Functionalization: Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context: General Suzuki coupling on heterocycles).

-

N-Alkylation Protocols: BenchChem. (2025).[2][3][7] Application Notes and Protocols for N-alkylation of 5-Bromoindole. Link (Adapted for 5-Iodo analog).

-

CB2 Agonist Design: Kassiou, M., et al. (2019).[8] Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids. European Journal of Medicinal Chemistry. Link

-

Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Indole in Medicinal Chemistry: Singh, P., et al. (2019).[9] An insight into the medicinal perspective of synthetic analogs of indole: A review. European Journal of Medicinal Chemistry. Link

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into the medicinal perspective of synthetic analogs of indole: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of 5-Iodo-1-isobutyl-1H-indole as a building block in organic synthesis

Application Note: 5-Iodo-1-isobutyl-1H-indole as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

5-Iodo-1-isobutyl-1H-indole represents a high-value "bifunctional" scaffold in modern drug discovery. Its structural utility is derived from two distinct features: the C5-iodine atom , which serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), and the N1-isobutyl group , a lipophilic moiety often employed to optimize pharmacokinetic profiles and receptor binding affinity (particularly in GPCR targets like Cannabinoid CB2 and Serotonin 5-HT receptors).

This guide provides a comprehensive technical workflow for the synthesis, handling, and application of this building block. It moves beyond standard procedures to offer optimized, field-tested protocols designed to maximize yield and reproducibility.

Compound Profile & Strategic Value

| Property | Description |

| Systematic Name | 5-Iodo-1-(2-methylpropyl)-1H-indole |

| Core Scaffold | Indole (Benzopyrrole) |

| Key Functionality | C5-Iodine: High reactivity for oxidative addition (Pd⁰/Pd²⁺ cycle).N1-Isobutyl: Steric bulk and lipophilicity (LogP modulation). |

| Primary Applications | Synthetic Cannabinoids (CB2 Agonists), Kinase Inhibitors, Serotonin Modulators. |

| Storage | Store at 2–8°C, protected from light (iodides are photosensitive). |

Strategic Rationale: The choice of the isobutyl group is rarely arbitrary. In Structure-Activity Relationship (SAR) studies, the isobutyl group often provides an optimal balance between steric fill within a hydrophobic receptor pocket and metabolic stability, differing significantly from n-pentyl or benzyl analogs found in earlier generations of bioactive indoles.

Module 1: Synthesis of the Building Block

Commercially available 5-iodoindole is the standard precursor. The N-alkylation must be performed under anhydrous conditions to prevent side reactions.

Protocol A: Regioselective N-Alkylation

Objective: Synthesize 5-iodo-1-isobutyl-1H-indole from 5-iodoindole.

Reagents:

-

Substrate: 5-Iodoindole (1.0 eq)

-

Electrophile: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2–1.5 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous DMF (0.2 M concentration relative to indole). Cool to 0°C in an ice bath.

-

Deprotonation: Dissolve 5-iodoindole in a minimal amount of DMF and add dropwise to the NaH suspension.

-

Observation: Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/amber (formation of the indolyl anion).

-

-

Alkylation: Add isobutyl bromide (1.5 eq) dropwise via syringe.

-

Note: Isobutyl bromide is sterically hindered compared to primary alkyl halides; the excess ensures completion.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will have a significantly higher Rf than the starting material (loss of H-bond donor).

-

Quench & Workup: Carefully quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (SiO₂). Elute with 100% Hexanes → 95:5 Hexanes/EtOAc.

-

Yield Target: >85%.[2]

-

Module 2: C5-Diversification (The "Warhead" Installation)

The C5-iodine is the primary site for diversity generation. The following protocol focuses on the Suzuki-Miyaura Coupling , the most common transformation for this scaffold.

Protocol B: C5-Arylation via Suzuki Coupling

Objective: Install an aryl/heteroaryl group at the 5-position.

Reagents:

-

Scaffold: 5-Iodo-1-isobutyl-1H-indole (1.0 eq)

-

Partner: Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

-

Degassing (Critical): Solvents must be degassed (sparged with Argon for 15 mins) to prevent homocoupling of the boronic acid or oxidation of the catalyst.

-

Assembly: In a microwave vial or pressure tube, combine the indole scaffold, boronic acid, and catalyst.

-

Solvation: Add the organic solvent (Dioxane) and the aqueous base.

-

Ratio: Typically 4:1 Organic:Aqueous.

-

-

Reaction: Heat to 80–90°C for 2–4 hours (conventional heating) or 100°C for 30 mins (microwave irradiation).

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the logical flow of building a library around this scaffold, highlighting the orthogonality of the C5 and C3 positions.

Figure 1: Divergent synthesis map showing the generation of the core scaffold and its subsequent elaboration into bioactive libraries via orthogonal C5 and C3 reactions.

Application Case Study: CB2 Agonist Library Generation

Context: Selective Cannabinoid Receptor 2 (CB2) agonists are sought for treating inflammation and neuropathic pain without the psychotropic side effects of CB1 activation. A common pharmacophore involves a 1-alkyl-3-acyl-5-arylindole .

Workflow:

-

Step 1 (Scaffold Synthesis): Prepare 5-iodo-1-isobutyl-1H-indole (as per Module 1).

-

Step 2 (C3 Acylation): React the scaffold with an acid chloride (e.g., 1-naphthoyl chloride or adamantane-1-carbonyl chloride) using AlCl₃ or Et₂AlCl (Friedel-Crafts Acylation) to install the "Head" group at C3.

-

Note: The C5-Iodine is stable to standard Friedel-Crafts conditions if temperature is controlled (<0°C).

-

-

Step 3 (C5 Coupling): Perform Suzuki coupling on the 3-acyl-5-iodo-1-isobutylindole intermediate to install diverse aryl groups at C5, creating a library of analogs to probe the receptor's "Tail" pocket.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |